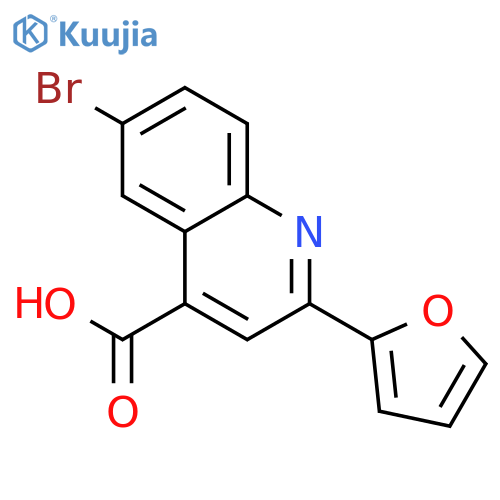

Cas no 296244-19-4 (6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid)

296244-19-4 structure

商品名:6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid

CAS番号:296244-19-4

MF:C14H8NO3Br

メガワット:318.12222

MDL:MFCD01141800

CID:852694

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Quinolinecarboxylic acid, 6-bromo-2-(2-furanyl)-

- 6-BROMO-2-(2-FURYL)QUINOLINE-4-CARBOXYLIC ACID

- [1,2,4]Triazolo[1,5-c]quinazolin-5-amine, 2-(2-furanyl)-N-methyl-

- 2-(2-furyl)-5-(methylamino)< 1,2,4> triazolo< 1,5-c> quinazoline

- 2-(2-furyl)-6-bromo-4-quinolinecarboxylic acid

- ACMC-20m7e9

- AGN-PC-0006VW

- CTK0D7949

- 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid

-

- MDL: MFCD01141800

- インチ: InChI=1S/C14H8BrNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18)

- InChIKey: LZLBRWWWEBHEDO-UHFFFAOYSA-N

- ほほえんだ: C1=COC(=C1)C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

計算された属性

- せいみつぶんしりょう: 316.96874

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 2

じっけんとくせい

- PSA: 63.33

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM264224-1g |

6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |

296244-19-4 | 97% | 1g |

$189 | 2023-03-07 | |

| TRC | B021280-500mg |

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid |

296244-19-4 | 500mg |

$ 300.00 | 2022-06-07 | ||

| abcr | AB406127-5 g |

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid |

296244-19-4 | 5g |

€656.50 | 2023-06-17 | ||

| Chemenu | CM264224-5g |

6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |

296244-19-4 | 97% | 5g |

$527 | 2023-03-07 | |

| TRC | B021280-250mg |

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid |

296244-19-4 | 250mg |

$ 185.00 | 2022-06-07 | ||

| abcr | AB406127-10g |

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid; . |

296244-19-4 | 10g |

€1037.00 | 2025-02-14 | ||

| abcr | AB406127-1 g |

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid |

296244-19-4 | 1g |

€239.00 | 2023-06-17 | ||

| TRC | B021280-1000mg |

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid |

296244-19-4 | 1g |

$ 480.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732628-5g |

6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |

296244-19-4 | 98% | 5g |

¥4468.00 | 2024-08-03 | |

| A2B Chem LLC | AF34980-10g |

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid |

296244-19-4 | >95% | 10g |

$1134.00 | 2024-04-20 |

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

296244-19-4 (6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid) 関連製品

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 503537-97-1(4-bromooct-1-ene)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:296244-19-4)6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):160.0/479.0